1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine
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Overview
Description
1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This structure is significant due to its presence in various biologically active molecules and its potential therapeutic applications. The compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine typically involves multi-step procedures that include the formation of the imidazo[4,5-c]pyridine core followed by functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization, can yield the desired imidazo[4,5-c]pyridine structure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitrogen atoms in the ring. Common reagents include halogens and organometallic compounds.
Cyclization: Intramolecular cyclization reactions can be employed to form additional fused ring systems
Scientific Research Applications
1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antiviral, and anticancer agent
Mechanism of Action
The mechanism of action of 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA_A receptors, influencing neurotransmission . Additionally, it may inhibit enzymes like aromatase and proton pumps, thereby affecting various biochemical pathways . The compound’s ability to interact with multiple targets makes it a versatile molecule in pharmacological research.
Comparison with Similar Compounds
1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine can be compared with other imidazo[4,5-c]pyridine derivatives, such as:
Rimegepant: Used for the treatment of migraines.
Telcagepant: An investigational drug for migraines.
Ralimetinib: Investigated for cancer treatment.
Miransertib: Investigated for Proteus syndrome
These compounds share the imidazo[4,5-c]pyridine core but differ in their functional groups and specific applications, highlighting the versatility and potential of this chemical scaffold.
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
1-(3H-imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H12N4/c1-6(10-2)9-12-7-3-4-11-5-8(7)13-9/h3-6,10H,1-2H3,(H,12,13) |
InChI Key |
MARPMWHLAYDACZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1)C=NC=C2)NC |
Origin of Product |
United States |
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